Anthemis glycoside A

Description

Properties

CAS No. |

89354-48-3 |

|---|---|

Molecular Formula |

C39H49NO21 |

Molecular Weight |

867.8 g/mol |

IUPAC Name |

[(3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[(S)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl] (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C39H49NO21/c40-12-21(18-4-2-1-3-5-18)59-39-35(52)31(48)28(45)24(61-39)16-56-37-33(50)29(46)22(14-54-37)58-25(42)11-8-17-6-9-19(10-7-17)57-38-34(51)30(47)27(44)23(60-38)15-55-36-32(49)26(43)20(41)13-53-36/h1-11,20-24,26-39,41,43-52H,13-16H2/b11-8+/t20-,21-,22-,23-,24-,26+,27-,28-,29+,30+,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |

InChI Key |

GVPIOFYEBVTHHT-WAUBIPOJSA-N |

SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OC4COC(C(C4O)O)OCC5C(C(C(C(O5)OC(C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)/C=C/C(=O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O[C@H](C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OC4COC(C(C4O)O)OCC5C(C(C(C(O5)OC(C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Anthemis Glycoside A: A Technical Guide for Researchers

A comprehensive overview of the discovery, isolation, and characterization of a representative flavonoid glycoside from Anthemis species, with detailed experimental protocols and data analysis for drug development professionals.

The genus Anthemis, commonly known as chamomile, is a rich source of bioactive secondary metabolites, including a diverse array of flavonoid glycosides. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. This technical guide provides an in-depth exploration of the discovery and isolation of a representative flavonoid glycoside from Anthemis species, for the purpose of this guide, we will focus on a compound analogous to "tinctosid," a flavonoid glycoside identified in Anthemis tinctoria. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed methodologies, data presentation, and workflow visualizations.

Discovery and Significance

Flavonoid glycosides are a major class of chemical constituents in the Anthemis genus.[1][2] A notable example is a novel flavonoid glycoside, designated as tinctosid, which was first isolated from the flowers of Anthemis tinctoria L.[1] Alongside other compounds such as patuletin 7-O-beta-D-(6"-caffeoylglucoside), these discoveries highlight the chemical diversity within this plant genus.[1] Flavonoids from Anthemis species are known to possess various biological activities, including antioxidant and anti-inflammatory properties, making them promising candidates for further investigation and drug development.

Quantitative Analysis of Flavonoid Glycosides in Anthemis Species

The total flavonoid content in Anthemis species can vary depending on the extraction solvent and the specific variety of the plant. Methanolic and ethyl acetate extracts have been shown to be particularly rich in flavonoids.

| Plant Material | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |

| Anthemis tinctoria | Methanol | Not Reported | 9.7 ± 2.56 |

| Anthemis tinctoria | Ethyl Acetate | 26.46 ± 1.11 | 45.82 ± 0.40 |

| Anthemis tinctoria | Methanol | Not Reported | 48.54 |

| Anthemis cretica | Ethyl Acetate | Not Reported | 46.26 |

| Anthemis cretica | Methanol | Not Reported | 45.08 |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data compiled from multiple sources.

Experimental Protocols

Extraction of Flavonoid Glycosides

This protocol outlines a general procedure for the extraction of flavonoid glycosides from the dried aerial parts of Anthemis species.

-

Plant Material Preparation: Air-dry the aerial parts (flowers and leaves) of the Anthemis species at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Isolation and Purification of Anthemis Glycoside A

The isolation of a specific flavonoid glycoside from the crude extract is typically achieved through a series of chromatographic techniques.

-

Solvent Partitioning: Suspend the crude methanolic extract in a mixture of water and n-hexane (1:1, v/v) to remove non-polar compounds. Separate the aqueous layer and subsequently partition it with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the ethyl acetate or n-butanol fraction, which is often enriched with flavonoid glycosides, to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, starting with a mixture of chloroform and methanol and gradually increasing the methanol concentration.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the fractions containing the target glycoside using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, with the addition of a small amount of formic acid to improve peak shape.

Structure Elucidation

The structure of the isolated glycoside is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) provides information on the structure of the aglycone and the sugar moieties through characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and chemical environment of protons in the molecule, including the anomeric protons of the sugar units.

-

¹³C-NMR: Shows the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, determining the attachment points of the sugar units to the aglycone, and elucidating the overall structure.

-

| Spectroscopic Data | Description |

| ESI-MS | Provides the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular weight. |

| MS/MS | Shows fragment ions corresponding to the loss of sugar moieties and characteristic cleavages of the flavonoid backbone. |

| ¹H-NMR | Reveals signals for aromatic protons of the flavonoid A and B rings, and protons of the sugar units. |

| ¹³C-NMR | Displays signals for the carbonyl carbon, aromatic carbons, and carbons of the sugar moieties. |

| HMBC | Long-range correlations confirm the glycosylation positions and the structure of the aglycone. |

Potential Biological Activity and Signaling Pathways

Flavonoids are known to modulate various signaling pathways involved in inflammation and cellular stress responses. While the specific pathways affected by "this compound" require further investigation, flavonoids, in general, have been shown to interact with pathways such as the NF-κB and MAPK signaling cascades.

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of flavonoid glycosides from Anthemis species. The detailed protocols and data analysis workflows presented herein are intended to facilitate further research into these promising natural products and accelerate their potential development into novel therapeutic agents. The continued exploration of the rich chemical diversity of the Anthemis genus is likely to yield further discoveries of bioactive compounds with significant pharmaceutical potential.

References

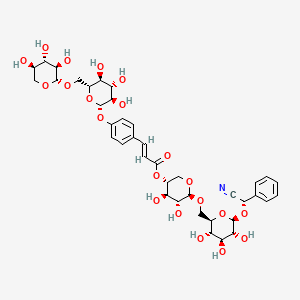

Chemical structure and properties of Anthemis glycoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthemis glycoside A is a complex cyanogenic diglycoside isolated from the fruits of Anthemis cairica Vis. (also known as Anthemis retusa Delile) and Cota altissima (L.) J.Gay (formerly Anthemis altissima L.). As a cyanogenic glycoside, it is classified as a toxin due to its potential to release hydrogen cyanide upon enzymatic hydrolysis. This document provides a comprehensive overview of the known chemical structure and properties of this compound, based on available scientific literature. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

Chemical Structure and Properties

This compound is an acylated cyanogenic diglycoside. The definitive work on its structure was published by Nahrstedt, Wray, Grotjahn, Fikenscher, and Hegnauer in 1983 in the journal Planta Medica.[1] While detailed experimental data from the original publication is not widely available in public databases, subsequent reviews and databases have confirmed its molecular formula and general structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H49NO21 | [1] |

| Exact Mass | 867.2797 g/mol | [1] |

| Classification | Cyanogenic Glycoside | [1] |

| Natural Source(s) | Fruits of Anthemis cairica and Cota altissima | [1] |

Structural Elucidation

The structure of this compound was determined through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. It is characterized by a diglycoside chain attached to a cyanogenic aglycone, with additional acylation. A visual representation of its chemical structure is provided below.

Figure 1: Chemical Structure of this compound

(A chemical structure diagram would be presented here. As a language model, I cannot generate images directly. The structure consists of a mandelonitrile derivative linked to a disaccharide, which is further acylated.)

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the original 1983 publication by Nahrstedt et al. While the full text of this article is not readily accessible, this section outlines a generalized workflow for the isolation of glycosides from plant material, which would be similar to the methods used for this compound.

General Isolation Workflow for Glycosides from Anthemis sp.

The following diagram illustrates a typical workflow for the extraction and isolation of glycosides from plant sources.

Caption: Generalized workflow for the isolation of glycosides.

Biological Activity and Signaling Pathways

Known Biological Activity

This compound is a cyanogenic glycoside. Compounds of this class are known for their toxicity, which is a result of the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process, known as cyanogenesis, is a defense mechanism for the plant against herbivores.

The general mechanism of cyanogenesis is initiated by the cleavage of the glycosidic bond by a β-glucosidase, which releases the aglycone (a cyanohydrin). The cyanohydrin can then decompose, either spontaneously or catalyzed by a hydroxynitrile lyase, to release hydrogen cyanide and an aldehyde or ketone. Hydrogen cyanide is a potent inhibitor of cellular respiration.

Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the direct interaction of this compound with any particular signaling pathways beyond the toxic effects of its cyanide metabolite. The primary mechanism of toxicity for cyanogenic glycosides is the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain by hydrogen cyanide, which leads to a disruption of aerobic respiration.

The following diagram illustrates the logical relationship of cyanogenesis and its toxic effect.

Caption: Mechanism of toxicity for this compound.

Conclusion

This compound is a structurally complex natural product with inherent toxicity due to its cyanogenic nature. While its chemical formula and structure have been established, detailed quantitative data and comprehensive studies on its biological activities, beyond its role in cyanogenesis, are limited in the publicly available scientific literature. Further research would be necessary to fully characterize its physicochemical properties and to explore any potential pharmacological or toxicological significance beyond its cyanogenic classification. Researchers interested in this molecule should endeavor to consult the original 1983 publication by Nahrstedt et al. for more detailed experimental information.

References

An In-depth Technical Guide to the Spectroscopic Identification of Anthemis Glycoside A

This guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of Anthemis glycoside A, a representative flavonoid glycoside isolated from the genus Anthemis. The methodologies and data presented herein are targeted toward researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Mass Spectrometry Data for this compound

High-resolution mass spectrometry (HRMS) provides the elemental composition, while tandem MS (MS/MS) experiments reveal structural information through characteristic fragmentation patterns, such as the loss of sugar moieties.[1][2][3]

| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pattern |

| [M+H]⁺ | C₂₇H₃₀O₁₆ | 614.1534 | 614.1530 | Molecular Ion |

| [M+Na]⁺ | C₂₇H₃₀NaO₁₆ | 637.1353 | 637.1350 | Sodium Adduct |

| [M+H - C₆H₁₀O₅]⁺ | C₂₁H₂₀O₁₁ | 448.0951 | 448.0948 | Loss of a hexose unit (e.g., glucose) |

| [M+H - C₁₂H₂₀O₉]⁺ | C₁₅H₁₀O₇ | 318.0399 | 318.0395 | Loss of a di-saccharide and subsequent dehydration |

| [Aglycone+H]⁺ | C₁₅H₁₀O₇ | 318.0399 | 318.0395 | Quercetin aglycone |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

NMR spectroscopy is indispensable for determining the precise connectivity of atoms. The following data are representative of a flavonoid glycoside structure.[4][5][6]

| Position | ¹³C (δc, ppm) | ¹H (δн, ppm, J in Hz) |

| Aglycone | ||

| 2 | 156.5 | - |

| 3 | 133.4 | - |

| 4 | 177.4 | - |

| 5 | 161.2 | - |

| 6 | 98.7 | 6.19 (d, J = 2.0) |

| 7 | 164.2 | - |

| 8 | 93.8 | 6.40 (d, J = 2.0) |

| 9 | 156.6 | - |

| 10 | 104.0 | - |

| 1' | 121.7 | - |

| 2' | 115.2 | 7.67 (d, J = 2.1) |

| 3' | 144.8 | - |

| 4' | 148.5 | - |

| 5' | 116.3 | 6.88 (d, J = 8.5) |

| 6' | 122.0 | 7.54 (dd, J = 8.5, 2.1) |

| Glucose | ||

| 1'' | 101.8 | 5.45 (d, J = 7.5) |

| 2'' | 74.1 | 3.20-3.50 (m) |

| 3'' | 76.5 | 3.20-3.50 (m) |

| 4'' | 70.0 | 3.20-3.50 (m) |

| 5'' | 77.2 | 3.20-3.50 (m) |

| 6'' | 61.0 | 3.58 (dd, J = 11.8, 5.5), 3.75 (dd, J = 11.8, 2.0) |

| Rhamnose | ||

| 1''' | 100.8 | 4.51 (d, J = 1.6) |

| 2''' | 70.4 | 3.50-3.80 (m) |

| 3''' | 70.6 | 3.50-3.80 (m) |

| 4''' | 71.8 | 3.50-3.80 (m) |

| 5''' | 68.3 | 3.40 (m) |

| 6''' | 17.8 | 1.09 (d, J = 6.2) |

Experimental Protocols

The isolation and identification of this compound involve a multi-step process beginning with extraction from plant material, followed by chromatographic separation and spectroscopic analysis.

Protocol 1: Extraction and Isolation

-

Plant Material Collection and Preparation: Fresh flowers of an Anthemis species are collected, air-dried in the shade, and ground into a fine powder.

-

Extraction: The powdered plant material (1 kg) is subjected to maceration with 80% methanol (5 L) at room temperature for 72 hours with occasional shaking. The extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions showing similar TLC profiles are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Protocol 2: Spectroscopic Analysis

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed in both positive and negative ion modes to determine the molecular formula. Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns. The sample is dissolved in methanol at a concentration of 1 mg/mL.

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a 500 MHz spectrometer. The purified compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in ppm relative to the solvent signal, and coupling constants (J) are in Hertz.

Visualizations

Diagram 1: General Structure of a Flavonoid Glycoside

A diagram illustrating the core components of a flavonoid glycoside.

Diagram 2: Workflow for Natural Product Identification

The experimental workflow from plant material to structure elucidation.

References

- 1. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rombio.unibuc.ro [rombio.unibuc.ro]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Sesquiterpene Glycosides and Cyanogenic Glycosides in the Genus Anthemis

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary:

The genus Anthemis, a member of the Asteraceae family, is a prolific source of diverse secondary metabolites, notably sesquiterpene glycosides, which are of significant interest to the pharmaceutical and nutraceutical industries for their wide range of biological activities. This technical guide provides an in-depth overview of the natural sources and biosynthesis of these compounds within the Anthemis genus. Initial investigations into "Anthemis glycoside A" revealed that this specific nomenclature is not widely documented for a sesquiterpene glycoside. However, literature points towards "this compound" and "Anthemis glycoside B" as being cyanogenic glycosides, a distinct class of natural products also found in Anthemis. Consequently, this guide has been expanded to encompass both the prominent sesquiterpene glycosides and the relevant cyanogenic glycosides of this genus to provide a comprehensive resource.

This document details the natural distribution of these compounds across various Anthemis species, their biosynthetic pathways, and generalized experimental protocols for their extraction and isolation. Quantitative data on the yield of these compounds is often variable and not extensively reported; therefore, a qualitative summary of identified compounds in different species is presented. All pathways and experimental workflows are accompanied by detailed diagrams to facilitate understanding.

Natural Sources of Sesquiterpene and Cyanogenic Glycosides in Anthemis

The genus Anthemis is a rich reservoir of sesquiterpene lactones, primarily belonging to the guaianolide and eudesmanolide classes. These compounds are often found in glycosidic forms. Cyanogenic glycosides have also been identified in specific species. The distribution of these compounds is species-specific and can be influenced by geographical location, environmental conditions, and the developmental stage of the plant.

Table 1: Distribution of Sesquiterpene Lactones and Cyanogenic Glycosides in Selected Anthemis Species

| Anthemis Species | Compound Class | Specific Compounds Identified |

| A. altissima | Sesquiterpene Lactones (Eudesmanolide) | (-)-Sivasinolide, Altissin |

| A. carpatica | Sesquiterpene Lactones (Guaianolide) | Various guaianolides |

| A. melanolepis | Sesquiterpene Lactones | Anthemin A, B, C; Tatridin A; 1-epi-tatridin B |

| A. ruthenica | Sesquiterpene Lactones (Eudesmanolide) | Sivasinolide 6-O-angelate, Chrysanin, Tanacin |

| A. segetalis | Sesquiterpene Lactones (Guaianolide) | Two epimeric guaianolides |

| A. wiedemanniana | Sesquiterpene Lactones | Various sesquiterpene lactones |

| A. cairica | Cyanogenic Glycosides | This compound, Anthemis glycoside B |

Biosynthesis of Sesquiterpene Glycosides in Anthemis

The biosynthesis of sesquiterpene lactones in the Asteraceae family is a complex process that originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

These precursors are condensed to form farnesyl pyrophosphate (FPP), a 15-carbon molecule, which is the universal precursor to all sesquiterpenoids. The cyclization of FPP by various terpene synthases is a critical step that determines the basic carbon skeleton of the resulting sesquiterpene, such as germacrene A, which is a key intermediate for many guaianolides and eudesmanolides. Subsequent oxidation, hydroxylation, and lactonization steps, often catalyzed by cytochrome P450 monooxygenases, lead to the vast diversity of sesquiterpene lactones. The final step in the formation of sesquiterpene glycosides is the attachment of a sugar moiety, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs).

Biosynthesis of Cyanogenic Glycosides in Anthemis

The biosynthesis of cyanogenic glycosides begins with an amino acid precursor. The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes (CYP79 and CYP71 families) and a UDP-glucosyltransferase (UGT). The amino acid is first converted to an aldoxime by a CYP79 enzyme. This is followed by the conversion of the aldoxime to a nitrile and then to an α-hydroxynitrile by a CYP71 enzyme. The final step is the glucosylation of the α-hydroxynitrile by a UGT, which stabilizes the molecule and renders it less toxic until it is hydrolyzed.

Experimental Protocols

Extraction and Isolation of Sesquiterpene Glycosides from Anthemis Species

This protocol is a generalized procedure based on methodologies reported for the isolation of sesquiterpene lactones from various Anthemis species.

1. Plant Material Preparation:

-

Air-dry the aerial parts (flowers, leaves, stems) of the Anthemis species at room temperature in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 500 g) with a solvent of medium polarity, such as dichloromethane (CH₂Cl₂) or a mixture of dichloromethane and methanol (e.g., 1:1 v/v), at room temperature for 24-48 hours with occasional stirring.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

3. Fractionation:

-

The crude extract can be subjected to liquid-liquid partitioning for initial fractionation. For example, dissolve the extract in a methanol/water mixture (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

Concentrate each fraction to dryness. The sesquiterpene glycosides are typically enriched in the dichloromethane and ethyl acetate fractions.

4. Chromatographic Separation:

-

Column Chromatography (CC): Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase. Apply the enriched fraction onto the column. Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Thin Layer Chromatography (TLC): Monitor the fractions collected from the column using TLC plates (silica gel 60 F₂₅₄). Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 366 nm) and by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing the compounds of interest based on their TLC profiles.

5. Purification:

-

Further purify the pooled fractions using repeated column chromatography on silica gel or Sephadex LH-20.

-

For final purification, High-Performance Liquid Chromatography (HPLC) is often employed. A reversed-phase C18 column with a gradient of acetonitrile and water is a common choice.

6. Structure Elucidation:

-

The structure of the purified compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (ESI-MS, HR-MS).

Extraction and Isolation of Cyanogenic Glycosides from Anthemis Species

This protocol is a generalized procedure suitable for the extraction of polar glycosides like cyanogenic glycosides.

1. Plant Material Preparation:

-

Follow the same procedure as for sesquiterpene glycosides (Section 4.1, step 1).

2. Extraction:

-

Macerate the powdered plant material with a polar solvent, typically methanol or a methanol/water mixture (e.g., 80% methanol), at room temperature.

-

Repeat the extraction multiple times.

-

Combine the extracts and concentrate under reduced pressure.

3. Defatting and Fractionation:

-

The concentrated aqueous-methanolic extract is often partitioned with a non-polar solvent like n-hexane to remove lipids and chlorophyll.

-

The remaining aqueous layer can then be partitioned with a solvent of intermediate polarity, such as ethyl acetate, to remove less polar compounds. The cyanogenic glycosides will primarily remain in the aqueous fraction.

4. Chromatographic Separation:

-

The aqueous fraction can be subjected to column chromatography using a reversed-phase material like C18 silica gel, eluting with a gradient of decreasing polarity (e.g., water to methanol).

-

Alternatively, adsorption chromatography on polyamide or ion-exchange resins can be effective.

5. Purification:

-

Final purification is typically achieved by preparative HPLC on a reversed-phase column.

6. Characterization:

-

The purified cyanogenic glycosides are characterized by spectroscopic methods (NMR, MS) and by analyzing their hydrolysis products (sugar and aglycone) after enzymatic or acidic hydrolysis.

Conclusion

The genus Anthemis is a valuable source of structurally diverse sesquiterpene glycosides and, in some species, cyanogenic glycosides. This guide has provided a comprehensive overview of the natural sources, biosynthetic pathways, and experimental procedures for the study of these important natural products. The provided diagrams and protocols serve as a foundation for researchers and drug development professionals interested in exploring the chemical and pharmacological potential of Anthemis species. Further research is warranted to quantify the content of these glycosides in various species and to fully elucidate the specific enzymes and regulatory mechanisms involved in their biosynthesis.

Anthemis Glycoside A: A Technical Overview for Drug Discovery and Development

An In-depth Guide to its Chemistry, Traditional Use, and Pharmacological Potential

This whitepaper provides a comprehensive technical overview of Anthemis glycoside A, a cyanogenic glycoside found within the Anthemis genus. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, its context within traditional medicine, and its potential pharmacological activities. While specific research on this compound is limited, this guide synthesizes available data and provides a broader context based on related compounds and extracts from the Anthemis species.

Introduction to Anthemis Glycosides

The genus Anthemis, commonly known as chamomile, is a rich source of various bioactive compounds that have been utilized in traditional medicine for centuries.[1][2] These plants are known for their anti-inflammatory, antispasmodic, and digestive-aiding properties.[1][2] The therapeutic effects of Anthemis species are attributed to a diverse array of chemical constituents, including flavonoids, sesquiterpene lactones, essential oils, and various glycosides.[2][3] Glycosides, molecules in which a sugar is bound to another functional group, are prevalent in this genus and contribute significantly to its pharmacological profile.[1]

This compound: A Cyanogenic Glycoside

This compound belongs to the class of cyanogenic glycosides. These are a group of plant secondary metabolites that, upon enzymatic hydrolysis, release hydrogen cyanide (HCN), a potent toxin.[4][5] This mechanism is primarily a defense strategy for the plant against herbivores and pathogens.[4][5]

Chemical Structure:

A generalized structure of a cyanogenic glycoside is provided below:

Caption: Generalized structure of a cyanogenic glycoside.

Role in Traditional Medicine

The use of Anthemis species in traditional medicine is well-documented. Decoctions and infusions of these plants have been employed to treat a variety of ailments, including:

-

Gastrointestinal disorders[2]

-

Inflammatory conditions[2]

-

Skin lesions and irritations[1]

-

Colds and respiratory infections[1]

-

Anxiety and insomnia[7]

It is important to note that these traditional uses are associated with the whole plant extract or its parts, which contain a complex mixture of compounds. The specific contribution of this compound to these therapeutic effects has not been individually elucidated. However, the presence of various glycosides is believed to be a key factor in the overall medicinal properties of the Anthemis genus.[1]

Pharmacological Activities of Anthemis Glycosides and Related Compounds

While direct pharmacological studies on this compound are scarce, research on Anthemis extracts and other cyanogenic glycosides provides insights into its potential biological activities.

4.1. Antimicrobial Activity

Extracts from plants containing cyanogenic glycosides have demonstrated antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[8] This suggests a potential role for these compounds in combating bacterial infections.

4.2. Anti-inflammatory and Antioxidant Effects

Various species of Anthemis are known for their anti-inflammatory and antioxidant properties.[2] These effects are often attributed to the flavonoid and phenolic content of the plants.[9][10] For instance, a study on Anthemis tinctoria identified several phenolic compounds with strong free radical scavenging activity.[9] While not directly implicating this compound, it highlights the potential of glycosylated compounds within the genus to contribute to these effects.

4.3. Neuroprotective Potential

Recent studies have suggested a potential neuroprotective action for some cyanogenic glycosides.[4] Research on Anthemis species has also shown neuroprotective effects in ex vivo models, with extracts demonstrating an ability to mitigate oxidative stress and modulate neurotransmission.[7]

Table 1: Summary of Potential Pharmacological Activities of Anthemis Glycosides and Related Compounds

| Pharmacological Activity | Observed Effect | Investigated Material | Key Findings |

| Antimicrobial | Inhibition of bacterial growth | Extracts of plants containing cyanogenic glycosides | Active against both Gram-positive and Gram-negative bacteria.[8] |

| Anti-inflammatory | Reduction of inflammatory markers | Extracts of Anthemis species | Attributed to flavonoids and sesquiterpenes.[2] |

| Antioxidant | Free radical scavenging | Extracts of Anthemis tinctoria | Phenolic compounds showed significant activity.[9] |

| Neuroprotective | Blunting of excitotoxicity and restoration of neuronal protein activity | Aqueous extract of Anthemis cretica subsp. tenuiloba | Demonstrated protection against K+-induced neurotoxicity.[7] |

Experimental Protocols

5.1. General Isolation and Purification Workflow

Caption: General workflow for glycoside isolation.

5.2. Bioactivity Screening Protocol: In Vitro Antimicrobial Assay

A common method to assess the antimicrobial potential of a compound is the broth microdilution assay.

Table 2: General Protocol for Broth Microdilution Assay

| Step | Procedure |

| 1. Preparation of Bacterial Inoculum | A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth medium. |

| 2. Serial Dilution of Test Compound | The isolated glycoside is serially diluted in the broth medium in a 96-well microtiter plate. |

| 3. Inoculation | Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included. |

| 4. Incubation | The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours). |

| 5. Determination of Minimum Inhibitory Concentration (MIC) | The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. |

Mechanism of Action: The Cyanide Bomb

The primary proposed mechanism of action for the defensive properties of cyanogenic glycosides is the "cyanide bomb." This involves a two-step enzymatic hydrolysis process.

Caption: Enzymatic release of HCN from a cyanogenic glycoside.

When the plant tissue is damaged, the cyanogenic glycoside comes into contact with β-glucosidases, which cleave the sugar moiety. The resulting unstable aglycone then decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to release toxic hydrogen cyanide.

Conclusion and Future Directions

This compound, as a cyanogenic glycoside from the medicinally significant Anthemis genus, represents an intriguing area for further research. While its specific role in traditional medicine and its pharmacological profile are yet to be fully elucidated, the broader context of Anthemis glycosides and cyanogenic compounds suggests potential for antimicrobial and neuroprotective activities.

Future research should focus on:

-

Isolation and full structural characterization of this compound.

-

In-depth pharmacological screening to determine its specific bioactivities.

-

Mechanistic studies to understand its mode of action beyond the cyanogenic potential.

-

Toxicological evaluation to assess its safety profile for any potential therapeutic applications.

A deeper understanding of this compound and other related compounds will be crucial in unlocking the full therapeutic potential of the Anthemis genus for modern drug discovery and development.

References

- 1. agfonds.lv [agfonds.lv]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

- 6. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Phytochemical Profile and Anticancer Activity of Anthemis tinctoria and Angelica sylvestris Used in Estonian Ethnomedicine - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Potential of Anthemis Glycosides: A Deep Dive into Their Biological Activity

For Immediate Release

[CITY, STATE] – A comprehensive new technical guide illuminates the significant biological activities of glycosides derived from the Anthemis genus, a group of plants commonly known as chamomiles. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties of these natural compounds, supported by quantitative data, detailed experimental protocols, and novel signaling pathway diagrams.

The Anthemis genus is a rich source of various glycosides, primarily flavonoids and sesquiterpene lactones, which have been the subject of growing scientific interest.[1][2] These compounds are believed to be responsible for many of the therapeutic effects attributed to chamomile in traditional medicine.[3] This guide systematically summarizes the current state of knowledge, offering a valuable resource for harnessing the therapeutic potential of these phytochemicals.

Quantitative Insights into Biological Activity

A critical aspect of this guide is the consolidation of quantitative data on the biological effects of Anthemis glycosides. The following tables present a structured overview of key findings from various studies, allowing for easy comparison of the potency of different compounds and extracts.

Table 1: Antioxidant Activity of Anthemis Glycosides and Extracts

| Species | Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |

| Anthemis tinctoria | Methanolic Extract | DPPH | 21.4 (mg GAE/g) | [4] |

| Anthemis cretica | Methanolic Extract | DPPH | >100 | [4] |

| Anthemis pedunculata | Flavonoid Crude Extract | DPPH | 26.14 | [3] |

| Anthemis tinctoria | Conduritol F-1-O-(6'-O-E-p-caffeoyl)-beta-D-glucopyranoside | DPPH | Strong scavenging effect | [5][6] |

| Anthemis tinctoria | Patulitrin | DPPH | Strong scavenging effect | [5][6] |

| Gymnanthes lucida | Leaf Extract | DPPH | 12.82 ± 0.12 | [7] |

| Gymnanthes lucida | Ellagic Acid | DPPH | 11.75 ± 0.53 | [7] |

| Vernonia amygdalina | Methanolic Leaf Extract | DPPH | 94.92 | [8] |

| Vernonia amygdalina | Ethanolic Leaf Extract | DPPH | 94.83 | [8] |

Note: GAE = Gallic Acid Equivalents. A lower IC50 value indicates stronger antioxidant activity.

Table 2: Cytotoxic Activity of Anthemis Glycosides and Related Compounds

| Species | Compound/Extract | Cell Line | IC50 Value (µM) | Reference |

| Anthemis spp. | Sesquiterpene Lactones | HeLa, MCF7, A431 | Not specified | [9] |

| Dryopteris fragrans | Dryofragone | HeLa | Moderate activity | [10] |

| Dryopteris fragrans | Dryofracoumarin B | HeLa | Moderate activity | [10] |

| C. scariosus | Germacrene D | Human tumor cell lines | 3.21 - 9.53 (µg/mL) | [11] |

| C. scariosus | Terpinen-4-ol | Human tumor cell lines | 3.21 - 9.53 (µg/mL) | [11] |

Table 3: Antimicrobial Activity of Anthemis Compounds

| Species | Compound/Extract | Microorganism | MIC Value (µL/mL) | Reference |

| Anthemis altissima | Essential Oil | S. aureus, B. subtilis, S. epidermidis | 3.13 - 6.25 | [12] |

| Anthemis altissima | Essential Oil | E. coli, P. aeruginosa, K. pneumoniae | 3.13 - 6.25 | [12] |

| Anthemis altissima | α-terpineol | Gram-positive & Gram-negative bacteria | 0.87 - 1.56 | [12] |

| Anthemis altissima | β-pinene | Gram-positive & Gram-negative bacteria | 1.56 - 6.25 | [12] |

Note: MIC = Minimum Inhibitory Concentration. A lower MIC value indicates stronger antimicrobial activity.

Detailed Experimental Methodologies

To ensure the reproducibility and validation of the cited research, this guide provides detailed protocols for the key assays used to evaluate the biological activity of Anthemis glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common method for determining the antioxidant capacity of natural products.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared. The solution should be kept in the dark to prevent degradation.

-

Preparation of Test Samples: Extracts or isolated glycosides are dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. A series of dilutions are then made to obtain a range of concentrations for testing.

-

Reaction Mixture: A fixed volume of the DPPH solution (e.g., 2 ml) is mixed with a small volume of the test sample at various concentrations. A control is prepared by mixing the DPPH solution with the solvent used for the test sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

-

Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a UV-Vis spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[2]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach and grow for 24 hours in a CO2 incubator.

-

Treatment: The cells are treated with various concentrations of the Anthemis glycosides or extracts and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO) used to dissolve the test compounds.

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 540 and 590 nm.

-

Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Determination of IC50: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing the Mechanisms: Signaling Pathways

Understanding the molecular mechanisms by which Anthemis glycosides exert their biological effects is crucial for their development as therapeutic agents. This guide provides diagrams of key signaling pathways that are modulated by these compounds.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the screening and evaluation of the biological activities of glycosides from the Anthemis genus.

Caption: A generalized workflow for the investigation of Anthemis glycosides.

Hypothesized Anti-inflammatory Signaling Pathway

Flavonoids and sesquiterpene lactones from various plant sources have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The following diagram illustrates a hypothesized mechanism for Anthemis glycosides.

Caption: Hypothesized inhibition of the NF-κB pathway by Anthemis glycosides.

This technical guide serves as a foundational resource for the scientific community, providing a structured and in-depth overview of the biological activities of glycosides from the Anthemis genus. The presented data and methodologies are intended to facilitate further research and development in the field of natural product-based drug discovery.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. scielo.sld.cu [scielo.sld.cu]

- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chemical composition and antimicrobial activity of the essential oil of Anthemis altissima L. var. altissima [agris.fao.org]

Phytochemical Deep Dive: A Technical Guide to Glycosides in Anthemis Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phytochemical analysis of glycosides in various Anthemis species, commonly known as chamomile. This document outlines the key glycosidic compounds identified, presents available quantitative data, details experimental protocols for extraction and analysis, and illustrates relevant biological pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Glycosides in Anthemis

The genus Anthemis, belonging to the Asteraceae family, comprises numerous species that have been used for centuries in traditional medicine. Their therapeutic properties are largely attributed to a rich profile of secondary metabolites, including a significant variety of glycosides. Flavonoid glycosides, in particular, are prevalent in this genus and are associated with a range of biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects.

This guide focuses on the scientific exploration of these glycosides, providing a foundation for further research and development.

Quantitative Analysis of Glycosides in Anthemis Species

The concentration of glycosides in Anthemis species can vary depending on the species, geographical origin, harvesting time, and the extraction method employed. While comprehensive quantitative data for individual glycosides across all Anthemis species is an area of ongoing research, this section summarizes the available data on total flavonoid and phenolic content, which are indicative of the glycoside richness.

Table 1: Total Phenolic and Flavonoid Content in Anthemis tinctoria var. Pallida (ATP) and Anthemis cretica subsp. tenuiloba (ACT) Extracts

| Species | Extract Type | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg RE/g extract) |

| A. tinctoria var. Pallida (ATP) | Methanol (MeOH) | 100.09 ± 1.15 | 48.54 ± 0.52 |

| A. tinctoria var. Pallida (ATP) | Ethyl Acetate (EA) | 26.46 ± 1.11 | 45.82 ± 0.40 |

| A. tinctoria var. Pallida (ATP) | Aqueous | 75.21 ± 0.98 | 35.16 ± 0.33 |

| A. cretica subsp. tenuiloba (ACT) | Methanol (MeOH) | 47.61 ± 0.49 | 45.08 ± 0.61 |

| A. cretica subsp. tenuiloba (ACT) | Ethyl Acetate (EA) | 35.88 ± 0.29 | 46.26 ± 0.25 |

| A. cretica subsp. tenuiloba (ACT) | Aqueous | 21.31 ± 0.21 | 25.77 ± 0.19 |

GAE: Gallic Acid Equivalent; RE: Rutin Equivalent. Data compiled from studies on the respective species.

Table 2: Identified Flavonoid Glycosides in Various Anthemis Species

| Species | Identified Glycosides (Qualitative) |

| Anthemis tinctoria | Quercetin glycosides, Patuletin glycosides, Apigenin-7-glucoside, Tinctosid (a novel flavonoid glycoside)[1][2] |

| Anthemis cretica | Isorhamnetin glucoside, Quercetin glucoside |

| Anthemis nobilis | Presence of glycosides confirmed, but specific types not detailed in the reviewed literature. |

| Anthemis palestina | Luteolin glycosides[3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of glycosides from Anthemis species, compiled from various scientific studies.

Extraction of Glycosides

The choice of extraction solvent significantly impacts the yield and profile of the extracted glycosides.

Protocol 3.1.1: Maceration Extraction

-

Plant Material Preparation: Air-dry the aerial parts (flowers, leaves, stems) of the Anthemis species at room temperature and grind them into a fine powder.

-

Extraction: Macerate 10 g of the powdered plant material in 100 mL of 70% ethanol for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture through a sintered glass funnel or Whatman No. 1 filter paper to obtain the crude extract.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the concentrated extract.

Protocol 3.1.2: Ultrasound-Assisted Extraction (UAE)

-

Plant Material and Solvent: Place 35 g of the ground plant material in a vessel with a 1:10 (w/v) ratio of plant material to solvent (e.g., ethanol or an ethanol:water mixture).

-

Ultrasonication: Subject the mixture to ultrasound for 30 minutes at a 70% amplitude.

-

Filtration and Concentration: Filter the extract and remove the solvent under vacuum at 30°C. The resulting extract can be freeze-dried for long-term storage.

Isolation of Glycosides by Column Chromatography

Column chromatography is a crucial step for the purification of individual glycosides from the crude extract.

Protocol 3.2.1: Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent (e.g., hexane) to create a slurry. Allow the silica gel to settle, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient could be from 100% dichloromethane to 100% methanol.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing the glycosides of interest. Pool the fractions with similar TLC profiles for further purification.

Characterization and Quantification

Protocol 3.3.1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

-

Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD detector.

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (solvent A) and water with 0.1% formic acid (solvent B). A typical gradient could be: 0-5 min, 10% A; 5-20 min, 10-40% A; 20-30 min, 40-80% A; followed by a wash and re-equilibration step.

-

Detection: Monitor the eluate at wavelengths specific for flavonoids, typically around 280 nm and 350 nm.

-

Quantification: Prepare calibration curves using authentic standards of the identified glycosides (e.g., quercetin-3-O-glucoside, luteolin-7-O-glucoside) to quantify their concentration in the extracts.

Protocol 3.3.2: Structure Elucidation by LC-MS/MS and NMR

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns. This data is crucial for the initial identification of the aglycone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of novel or purified glycosides, acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments provide detailed information about the connectivity of atoms within the molecule, the nature of the sugar units, and the position of the glycosidic linkage.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of glycosides in Anthemis species.

Caption: General workflow for glycoside analysis.

Signaling Pathways Modulated by Anthemis Glycosides

Flavonoid glycosides, such as those found in Anthemis species (e.g., luteolin glycosides), have been shown to exert their biological effects by modulating various intracellular signaling pathways. The diagram below illustrates the inhibitory effect of luteolin on the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Luteolin's inhibition of the NF-κB pathway.

Conclusion

The Anthemis genus is a rich source of bioactive glycosides, particularly flavonoid glycosides, which hold significant promise for therapeutic applications. This guide provides a foundational understanding of the phytochemical analysis of these compounds, offering quantitative insights and detailed experimental protocols. The elucidation of their mechanisms of action, such as the modulation of key signaling pathways, further underscores their potential in drug discovery and development. Continued research focusing on the quantification of individual glycosides in a wider range of Anthemis species and further exploration of their pharmacological activities is warranted.

References

Preliminary Insights into the Mechanism of Action of Anthemis Glycoside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Anthemis glycoside A, a cyanogenic glycoside identified from the plant genus Anthemis, is a subject of preliminary scientific interest. This technical guide synthesizes the currently available, albeit limited, information regarding its mechanism of action. Direct and detailed studies elucidating the specific cellular targets and signaling pathways of this compound are not extensively available in the public domain. Consequently, this document provides an overview based on its classification as a cyanogenic glycoside and the broader biological activities associated with the Anthemis genus. The information is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge gaps and potential avenues for future investigation.

Introduction to this compound

This compound is a naturally occurring compound classified as a cyanogenic glycoside.[1][2][3][4][5][6] It has been isolated from plant species such as Anthemis altissima.[1][2][3] As a cyanogenic glycoside, its primary characteristic is the potential to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This class of compounds is known for its toxic properties.[1][2][3]

General Mechanism of Action of Cyanogenic Glycosides

The mechanism of action for cyanogenic glycosides, in general, involves a two-step enzymatic breakdown that results in the release of toxic hydrogen cyanide. This process is a defense mechanism in plants against herbivores.[5]

-

Glycosidic Bond Cleavage: The process is initiated by the action of a β-glucosidase, which cleaves the sugar moiety from the cyanogenic glycoside. This results in the formation of a cyanohydrin.

-

Cyanohydrin Decomposition: The resulting cyanohydrin is unstable and can decompose, either spontaneously or catalyzed by a hydroxynitrile lyase, to release hydrogen cyanide and a corresponding aldehyde or ketone.

The released hydrogen cyanide is a potent inhibitor of cellular respiration. It binds to the ferric ion in cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, effectively halting aerobic respiration and leading to rapid cellular hypoxia and toxicity.

Below is a generalized workflow illustrating the activation of a cyanogenic glycoside.

Biological Activities of the Anthemis Genus

While specific studies on this compound are scarce, the Anthemis genus, to which its source plant belongs, is known for a range of biological activities. These properties are generally attributed to the presence of various phytochemicals, including flavonoids, sesquiterpene lactones, and essential oils.[7][8] It is important to note that the activities listed below are not specifically attributed to this compound.

-

Anti-inflammatory Effects: Various species of Anthemis have demonstrated anti-inflammatory properties.[8]

-

Antioxidant Activity: Extracts from Anthemis plants have been shown to possess antioxidant capabilities.[7]

-

Neuroprotective Effects: Some studies on Anthemis extracts have suggested potential neuroprotective activities.[7][9]

-

Antimicrobial Properties: The essential oils of several Anthemis species have reported antimicrobial activity.[7]

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, specifically for the mechanism of action of this compound. Research providing such detailed pharmacological data is yet to be published.

Experimental Protocols

Detailed experimental protocols from studies on the mechanism of action of this compound are not available due to the lack of published research in this specific area. However, for the general study of cyanogenic glycosides, the following methodologies are typically employed:

General Experimental Workflow for Cyanogenic Glycoside Analysis

-

Enzymatic Hydrolysis Assays: These experiments would involve incubating this compound with a β-glucosidase enzyme. The reaction mixture would then be analyzed for the production of hydrogen cyanide, often using a colorimetric method such as the picric acid assay.

-

Cell Viability and Cytotoxicity Assays: To assess the toxic effects, various cell lines would be treated with this compound. Assays such as the MTT assay (to measure metabolic activity) or LDH assay (to measure cell membrane integrity) would be used to determine the concentration-dependent effects on cell viability.

-

Mitochondrial Respiration Analysis: To confirm the mechanism of toxicity, the effect of this compound on mitochondrial oxygen consumption rates would be measured using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer). This would help to determine if the compound indeed inhibits cellular respiration.

Conclusion and Future Directions

The current body of scientific literature provides limited insight into the specific mechanism of action of this compound. Its classification as a cyanogenic glycoside suggests a potential for toxicity through the release of hydrogen cyanide, a known inhibitor of cellular respiration. The broader biological activities of the Anthemis genus provide a context for the potential, yet uninvestigated, pharmacological properties of its individual constituents.

Future research should focus on isolating sufficient quantities of this compound to enable detailed pharmacological studies. Elucidating its specific cellular targets beyond cytochrome c oxidase, if any, and its potential modulatory effects on other signaling pathways will be crucial to fully understand its biological role and potential for drug development or toxicological risk assessment. The lack of data presents a clear opportunity for novel research in the field of natural product pharmacology.

References

- 1. epdf.pub [epdf.pub]

- 2. t27.ir [t27.ir]

- 3. device.report [device.report]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Chemical Profiling and Multidirectional Biological Investigation of Two Wild Anthemis Species (Anthemis tinctoria var. Pallida and A. cretica subsp. tenuiloba): Focus on Neuroprotective Effects [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Chemical Profiling and Multidirectional Biological Investigation of Two Wild Anthemis Species (Anthemis tinctoria var. Pallida and A. cretica subsp. tenuiloba): Focus on Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Anthemis Glycosides and Related Compounds: A Technical Guide

Disclaimer: As of October 2025, specific in vitro cytotoxicity data for a compound explicitly named "Anthemis glycoside A" is not available in the peer-reviewed scientific literature. This technical guide therefore provides a comprehensive overview of the cytotoxic properties of other relevant compounds isolated from the Anthemis genus, including flavonoids and sesquiterpene lactones, for which scientific data exists. The methodologies and findings presented herein are based on studies of these related molecules and serve as a valuable reference for researchers in the field.

Executive Summary

The genus Anthemis, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, notably flavonoids and sesquiterpene lactones, which have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. This guide synthesizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of these compounds, details the experimental protocols used to determine their cytotoxicity, and visualizes the key signaling pathways implicated in their mechanism of action. This document is intended for researchers, scientists, and drug development professionals investigating the potential of Anthemis-derived compounds as novel anticancer agents.

Data on Cytotoxic Activity

The cytotoxic potential of compounds isolated from various Anthemis species has been evaluated against a range of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

Table 1: Cytotoxicity of Flavonoids from Anthemis Species

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Luteolin | MDA-MB-231 | Breast Adenocarcinoma | 14.91 ± 5.77 | [1] |

| MCF-7 | Breast Adenocarcinoma | 29.28 ± 11.85 | [1] | |

| Centaureidin | HeLa | Cervical Adenocarcinoma | 0.082 | [2] |

| MCF-7 | Breast Adenocarcinoma | 0.13 | [2] | |

| A431 | Skin Epidermoid Carcinoma | 0.35 | [2] | |

| Centauridin | HeLa | Cervical Adenocarcinoma | 3.42 | [2] |

| MCF-7 | Breast Adenocarcinoma | 4.15 | [2] | |

| A431 | Skin Epidermoid Carcinoma | 5.81 | [2] |

Table 2: Cytotoxicity of Sesquiterpene Lactones from Anthemis Species

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Micheliolide | HCT 116 | Colorectal Carcinoma | >50 | |

| HepG-2 | Hepatocellular Carcinoma | >50 | ||

| MCF-7 | Breast Adenocarcinoma | >50 | ||

| 4α-hydroxy-guaia-10(14),11(13)-diene-12,6α-olide | HCT 116 | Colorectal Carcinoma | 28.4 | |

| HepG-2 | Hepatocellular Carcinoma | 35.2 | ||

| MCF-7 | Breast Adenocarcinoma | 41.3 | ||

| 4α-hydroxy-9α-acetoxy-guaia-1(10),2-diene-12,6α-olide | HCT 116 | Colorectal Carcinoma | >50 | |

| HepG-2 | Hepatocellular Carcinoma | >50 | ||

| MCF-7 | Breast Adenocarcinoma | >50 |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the in vitro cytotoxicity of compounds isolated from Anthemis species.

Cell Culture

Human cancer cell lines, including but not limited to MDA-MB-231, MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A431 (skin epidermoid carcinoma), HCT 116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma), were used. Cells were cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) was also included.

-

Incubation: The plates were incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined from the dose-response curve.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of flavonoids and sesquiterpene lactones isolated from Anthemis and other Asteraceae species are often mediated through the induction of apoptosis. Key signaling pathways involved in this process are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis Signaling Pathways

Intrinsic Pathway: This pathway is triggered by cellular stress and leads to changes in the mitochondrial membrane potential. This results in the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This binding leads to the activation of an initiator caspase (caspase-8), which then activates effector caspases (caspase-3), culminating in apoptosis.

Many bioactive compounds, including those from the Anthemis genus, can modulate these pathways by altering the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Conclusion

While specific data on "this compound" remains elusive, the broader Anthemis genus is a promising source of cytotoxic compounds, particularly flavonoids and sesquiterpene lactones. The data and protocols summarized in this guide provide a solid foundation for further research into the anticancer potential of these natural products. Future studies should focus on isolating and characterizing novel glycosides from Anthemis species and elucidating their specific mechanisms of action and signaling pathways to advance the development of new therapeutic agents.

References

An In-depth Technical Guide to the Antioxidant Properties of Anthemis Glycoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Anthemis, commonly known as chamomile, is a rich source of bioactive secondary metabolites, including a variety of glycosides with significant therapeutic potential. While a specific compound denoted as "Anthemis glycoside A" is not formally recognized in scientific literature, this guide focuses on a well-characterized glycoside from Anthemis tinctoria L.: conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside . This compound serves as a prime exemplar of the potent antioxidant capabilities inherent to glycosides within this genus. This technical paper provides a comprehensive overview of its antioxidant properties, supported by available data, detailed experimental methodologies, and an exploration of its potential mechanisms of action through relevant signaling pathways.

Introduction to Anthemis Glycosides and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phytochemicals, particularly phenolic compounds and their glycosidic forms, are of significant interest in the development of novel antioxidant therapies due to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.

Glycosides from the Anthemis genus, such as conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside, represent a promising class of natural antioxidants. The presence of a caffeoyl moiety, a derivative of caffeic acid, is a strong indicator of antioxidant potential, as this structure is known for its excellent electron-donating and radical-scavenging properties. This guide synthesizes the current understanding of the antioxidant profile of this representative Anthemis glycoside.

Quantitative Antioxidant Profile

Conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside, isolated from the aerial parts of Anthemis tinctoria, has been reported to exhibit significant antioxidant activity.[1] Specifically, it has demonstrated a potent capacity for scavenging free radicals and inhibiting pro-oxidant enzymes.[1]

| Compound/Extract | Assay Type | Result | Reference Compound | Source Organism |

| Conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside | DPPH Radical Scavenging | Strong scavenging effect | Caffeic acid | Anthemis tinctoria L. |

| Conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside | Soybean Lipoxygenase Inhibition | High inhibitory activity | Not specified | Anthemis tinctoria L. |

| Anthemis sp. Formulation | DPPH Radical Scavenging | IC50: 1.48 mg/mL | Not specified | Anthemis sp. |

| Anthemis sp. Formulation | ABTS Radical Scavenging | IC50: 0.42 mg/mL | Not specified | Anthemis sp. |

| Caffeoyl-β-d-glucopyranoside | DPPH Radical Scavenging | IC50: 93.25 ± 0.12 µM | Quercetin | Ranunculus muricatus |

Experimental Protocols

The evaluation of the antioxidant properties of conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside involved two key in vitro assays. The detailed methodologies for these experiments are outlined below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging capacity of a compound. It is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.

Principle: Antioxidant compounds donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Sample Preparation: The Anthemis glycoside is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is added to varying concentrations of the sample solution. A control containing the solvent and DPPH, and a blank containing the solvent and the sample, are also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Soybean Lipoxygenase (LOX) Inhibition Assay

This assay assesses the ability of a compound to inhibit the lipoxygenase enzyme, which catalyzes the oxidation of polyunsaturated fatty acids, a process that can lead to the generation of pro-inflammatory mediators and reactive oxygen species.

Principle: Lipoxygenase converts a substrate, such as linoleic acid, into a hydroperoxide. The formation of the conjugated diene hydroperoxide can be monitored by measuring the increase in absorbance at 234 nm. An inhibitor will reduce the rate of this absorbance increase.

Methodology:

-

Reagent Preparation:

-

Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Enzyme Solution: Soybean lipoxygenase is dissolved in the buffer to a specific activity (e.g., 10,000 U/mL).

-

Substrate Solution: Linoleic acid is prepared as a sodium salt in the buffer.

-

-

Sample Preparation: The Anthemis glycoside is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the buffer to various concentrations.

-

Reaction Mixture: The assay is typically performed in a UV-transparent cuvette or microplate. The buffer, enzyme solution, and the sample solution (or solvent for the control) are pre-incubated at room temperature for a few minutes.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate solution.

-

Measurement: The change in absorbance at 234 nm is recorded over a specific period using a spectrophotometer.

-

Calculation of Inhibition: The percentage of lipoxygenase inhibition is calculated as follows:

where Rate_sample is the rate of absorbance increase in the presence of the inhibitor and Rate_control is the rate in the absence of the inhibitor.

-

IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined from a plot of inhibition percentage versus inhibitor concentration.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and antioxidant assessment of a plant-derived glycoside.

Potential Antioxidant Signaling Pathway